(2E)-N-[4-(acetylamino)phenyl]-3-(3-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-[4-(acetylamino)phenyl]-3-(3-nitrophenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes an acetylamino group attached to a phenyl ring and a nitrophenyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(acetylamino)phenyl]-3-(3-nitrophenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Acetylation: The starting material, 4-aminophenol, is acetylated using acetic anhydride to form N-(4-acetylamino)phenol.
Nitration: The acetylated product is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group, resulting in N-(4-acetylamino)-3-nitrophenol.
Condensation: The final step involves the condensation of N-(4-acetylamino)-3-nitrophenol with an appropriate aldehyde under basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[4-(acetylamino)phenyl]-3-(3-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The acetylamino group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis.
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Reduction: Formation of N-[4-(amino)phenyl]-3-(3-nitrophenyl)prop-2-enamide.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(2E)-N-[4-(acetylamino)phenyl]-3-(3-nitrophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-N-[4-(acetylamino)phenyl]-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro and acetylamino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[3-Acetyl-4-[(2RS)-3-(ethylamino)-2-hydroxypropoxy]phenyl]butanamide: A related compound with similar structural features but different functional groups.
N-Acetyl-10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide: Another compound with an acetylamino group but a different core structure.
Uniqueness
(2E)-N-[4-(acetylamino)phenyl]-3-(3-nitrophenyl)prop-2-enamide is unique due to its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C17H15N3O4 |
---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C17H15N3O4/c1-12(21)18-14-6-8-15(9-7-14)19-17(22)10-5-13-3-2-4-16(11-13)20(23)24/h2-11H,1H3,(H,18,21)(H,19,22)/b10-5+ |
InChI Key |
VGXUEXMMZDLYJQ-BJMVGYQFSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.